5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Description

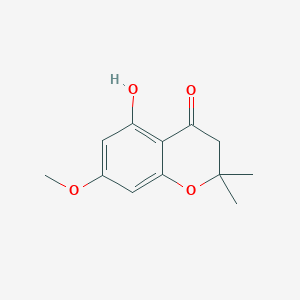

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a chromen-4-one derivative characterized by a 2,3-dihydrobenzopyran-4-one backbone. Its structure includes:

- 5-hydroxy and 7-methoxy substituents on the aromatic ring.

- 2,2-dimethyl groups on the saturated dihydro portion (positions 2 and 3), creating a geminal dimethyl configuration.

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-9(14)11-8(13)4-7(15-3)5-10(11)16-12/h4-5,13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQRIDZIXLNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

A foundational approach involves the Claisen-Schmidt condensation between a substituted resorcinol derivative and a β-keto ester. For example:

- Starting Material : 5-Hydroxy-7-methoxyresorcinol is protected at the 5-hydroxy group using acetyl or benzyl groups to prevent unwanted side reactions.

- Condensation : The protected resorcinol reacts with ethyl acetoacetate (a β-keto ester) in the presence of sulfuric acid or polyphosphoric acid, forming a diketone intermediate.

- Cyclization : Intramolecular cyclization under acidic conditions yields the chromen-4-one core.

- Dimethyl Introduction : The 2,2-dimethyl group is introduced via alkylation using methyl iodide or Grignard reagents (e.g., methylmagnesium bromide), followed by deprotection.

Key Reaction Conditions :

Baker-Venkataraman Rearrangement

This method is advantageous for constructing the chromenone skeleton with precise substituent placement:

- Acylation : 5-Hydroxy-7-methoxyresorcinol is acylated with acetic anhydride to form a diacetate.

- Rearrangement : Base-mediated rearrangement (e.g., KOH in DMSO) generates a diketone intermediate.

- Cyclization : Acidic cyclization (HCl/EtOH) produces the chromen-4-one framework.

- Quaternization : The 2-position is quaternized using dimethyl sulfate or trimethyloxonium tetrafluoroborate to install the 2,2-dimethyl groups.

Advantages :

- Avoids harsh alkylation conditions.

- Enables regioselective methoxy and hydroxy placement.

Hydrogenation of Flavone Precursors

The dihydro-2,3 moiety in the target compound suggests a flavone hydrogenation strategy:

- Flavone Synthesis : Prepare 5-hydroxy-7-methoxy-2-methylflavone via Algar-Flynn-Oyamada oxidation of a chalcone precursor.

- Catalytic Hydrogenation : Hydrogenate the flavone over Pd/C or Raney Ni in ethanol at 50–80°C to saturate the 2,3-double bond.

- Dimethylation : Treat the dihydroflavone with methyl iodide and a strong base (e.g., LDA) to install the second methyl group at position 2.

Challenges :

- Over-hydrogenation may reduce the carbonyl group, requiring careful catalyst selection.

- Steric hindrance at the 2-position complicates dimethylation.

Purification and Characterization

Post-synthetic purification is critical due to the compound’s polarity and structural similarity to byproducts:

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include δ 1.40 (s, 6H, 2,2-dimethyl), δ 3.85 (s, 3H, OCH₃), and δ 6.20–6.80 (aromatic protons).

- MS : Molecular ion peak at m/z 222.24 (C₁₂H₁₄O₄).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Claisen-Schmidt | High regioselectivity | Multi-step protection required | 60–75% |

| Baker-Venkataraman | Mild conditions | Low scalability | 50–65% |

| Flavone Hydrogenation | Utilizes established flavone chemistry | Risk of over-hydrogenation | 55–70% |

Chemical Reactions Analysis

Hydroxyl Group (C5)

The phenolic -OH at C5 participates in electrophilic substitutions and protection/deprotection strategies:

-

O-Alkylation : Reacts with 4-bromobenzyl bromide in the presence of K₂CO₃ to form 7-[(4-bromobenzyl)oxy] derivatives.

-

Acetylation : Treated with acetic anhydride to produce acetyl-protected analogs, enhancing solubility for pharmacological studies.

Table 2: O-Alkylation Reaction

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| 4-Bromobenzyl bromide | DMF | 80°C | 7-[(4-Bromobenzyl)oxy] derivative | 68% |

Ketone Group (C4)

The ketone undergoes nucleophilic additions and condensations:

-

Enamine Formation : Reacts with amines (e.g., dimethylamine) to form enamines, which are intermediates in heterocyclic synthesis .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to steric hindrance from the dimethyl groups.

Methoxy Group (C7)

Demethylation under strong acids (e.g., HBr/AcOH) regenerates the hydroxyl group, enabling further functionalization .

Cascade Reactions and Annulation

The compound participates in multi-step reactions to form complex heterocycles:

-

Inverse Electron-Demand Diels-Alder : Reacts with quinone methides (generated from coumarin Mannich bases) to yield pyrano[2,3-f]chromen-4-one derivatives .

-

Cyclocondensation : With malononitrile and aldehydes under Ca(OH)₂ catalysis, it forms 2-amino-4H-chromene hybrids .

Table 3: Annulation with Coumarin Mannich Bases

| Coumarin Base | Catalyst | Product | Yield |

|---|---|---|---|

| 8-Dimethylaminomethylcoumarin | DMF | Pyrano[2,3-f]chromen-4-one | 75% |

Stability and Degradation

Scientific Research Applications

Antioxidant Activity

Research has indicated that 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. This property may contribute to its potential use in managing conditions related to oxidative damage such as neurodegenerative diseases.

Lipid Lowering Effects

A study published in Pharmaceuticals highlighted the compound's effectiveness in reducing lipid accumulation in hepatocytes (liver cells). The compound demonstrated an IC₅₀ value of 32.2 μM against lipid droplet formation induced by oleic acid treatment. It was found to up-regulate peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating fat catabolism and suggesting its potential application in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Plant Growth Regulation

This compound has been identified as a plant metabolite and growth retardant. Its role in modulating plant growth through the inhibition of certain growth pathways can be leveraged in agricultural practices to optimize crop yields and manage growth patterns under varying environmental conditions.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that at concentrations ranging from 10 to 100 μg/mL, the compound effectively reduced DPPH radical levels by up to 85%, demonstrating its potential as a natural antioxidant agent .

Case Study 2: Hepatoprotective Effects

A study involving Huh7 hepatocyte cells treated with oleic acid showed that treatment with this compound significantly reduced lipid droplet formation compared to control groups. The mechanism involved the activation of metabolic pathways conducive to lipid metabolism, thus supporting its use as a therapeutic agent for liver-related disorders .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism by which 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 2

Analysis :

Variations in Hydroxy/Methoxy Substitutions

Analysis :

- The 5-hydroxy-7-methoxy pattern in the target compound balances electron-withdrawing (OH) and electron-donating (OCH₃) effects, influencing redox properties.

- Dihydroxy analogs (e.g., 6,7-dihydroxy in ) are often associated with antioxidant or anti-inflammatory activities due to free radical scavenging .

Stereochemical and Structural Nuances

Analysis :

- The absence of chirality in the target compound simplifies synthesis and reduces variability in biological responses.

- Chiral analogs (e.g., ) may exhibit enantiomer-specific activities, necessitating rigorous stereochemical analysis during drug development .

Research Findings and Implications

- Antitumor Potential: Phenyl-substituted chromenones (e.g., ) show promise in antitumor applications due to interactions with cellular targets like kinases or DNA . The target’s dimethyl groups may limit this activity but could improve pharmacokinetics.

- Metabolic Stability : The geminal dimethyl groups in the target compound may reduce oxidative metabolism, enhancing half-life compared to hydroxylated analogs .

Biological Activity

5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, also known as a derivative of chromenone, has garnered attention for its diverse biological activities. This compound belongs to a class of natural products that exhibit a range of pharmacological effects, including antifungal, antioxidant, and potential anticancer properties. This article synthesizes current research findings and case studies to provide an authoritative overview of the biological activity associated with this compound.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 226.24 g/mol

- CAS Number : 532394-23-3

1. Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. In a study evaluating various derivatives of chromenones, it was found that compounds containing hydroxyl groups at specific positions showed enhanced antifungal activity against several fungal strains.

| Compound | EC50 (µg/mL) | Fungal Strain |

|---|---|---|

| 5-Hydroxy-7-methoxy compound | 89.13 | A. niger |

| Related chromenone | 97.18 | A. niger |

The presence of hydroxyl groups at positions 5 and 7 was crucial for increasing the antifungal potency compared to other derivatives lacking these functional groups .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively neutralizes free radicals, thereby contributing to its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These findings suggest that the compound may serve as a natural antioxidant agent in food preservation and therapeutic applications .

3. Anticancer Potential

Emerging studies have indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

For instance, treatment with this compound resulted in a decrease in cell viability in breast cancer cell lines with an IC50 value of approximately 45 µg/mL. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, the antifungal efficacy of various chromenone derivatives was assessed against Aspergillus niger. The study revealed that the tested compound significantly inhibited fungal growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural fungicide .

Case Study 2: Antioxidant Testing

A comparative analysis of antioxidant activity among different flavonoids highlighted that the tested chromenone derivative exhibited superior radical scavenging activity compared to well-known antioxidants such as quercetin and vitamin C. This was attributed to its unique molecular structure allowing for effective electron donation .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-7-methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of chroman-4-one derivatives typically involves cyclization of substituted chalcones or Claisen-Schmidt condensation under acidic or basic conditions. For example, analogous compounds are synthesized via acid-catalyzed cyclization of prenylated intermediates, with yields influenced by solvent polarity, temperature, and catalyst choice (e.g., pyridine or DMAP in ethanol at reflux conditions). Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical for purification, as demonstrated in the isolation of related chromenones . Reaction optimization, such as controlling stoichiometry of methoxy and hydroxyl substituents, can mitigate side reactions like over-methylation or oxidation .

Q. How is the compound's structure confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- Spectroscopy : - and -NMR identify substituent positions and diastereotopic protons. For instance, methoxy groups ( ppm) and hydroxyl protons ( ppm) are diagnostic in NMR .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves absolute configuration and hydrogen-bonding networks. The compound’s dihydrochromenone core often forms intramolecular H-bonds between hydroxyl and ketone groups, stabilizing the planar structure .

Q. What are the key physicochemical properties (e.g., hydrogen bonding, solubility) relevant to experimental design?

- Methodological Answer : Key properties include:

- Hydrogen-bonding capacity : Two hydroxyl groups act as H-bond donors (TPSA ~85 Ų), influencing solubility in polar solvents like DMSO or methanol .

- Lipophilicity : LogP values (~2.9) suggest moderate membrane permeability, critical for in vitro bioactivity assays .

- Crystallinity : Low melting points (e.g., 62–64°C for analogs) necessitate storage below -20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation, prenylation) impact the compound's bioactivity, based on SAR studies?

- Methodological Answer : Structure-activity relationship (SAR) studies on chroman-4-ones reveal that:

- Methoxy groups : Increasing methoxy substitution (e.g., at C-7) enhances metabolic stability but reduces antioxidant activity due to decreased H-donor capacity .

- Prenylation : Adding prenyl groups (e.g., at C-6) improves lipophilicity and antimicrobial activity, as seen in marine-derived analogs .

- Dihydro core : Saturation of the C2–C3 bond reduces planarity, altering binding to enzymes like cytochrome P450 .

Q. What challenges arise in resolving data contradictions between computational predictions and experimental results for this compound?

- Methodological Answer : Discrepancies often stem from:

- Conformational flexibility : Molecular docking may fail to account for dynamic H-bonding or chair-flipping in the dihydrochromenone ring. MD simulations with explicit solvent models improve accuracy .

- Crystal packing effects : X-ray structures may show non-biological conformations; neutron diffraction or solution-state NMR validates biologically relevant conformers .

- Electron density ambiguities : Multi-software refinement (e.g., SHELXL vs. PHENIX) resolves conflicts in partial occupancy or disordered methoxy groups .

Q. What strategies are effective in isolating and purifying this compound from complex mixtures (e.g., plant extracts or synthetic byproducts)?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) separates closely related flavanones. For synthetic mixtures, flash chromatography with silica gel removes unreacted intermediates .

- Derivatization : Acetylation of hydroxyl groups simplifies isolation via fractional crystallization .

- Countercurrent chromatography : Effective for isolating oxidation-sensitive derivatives without irreversible adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.